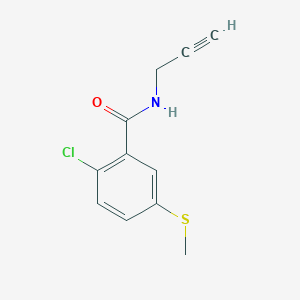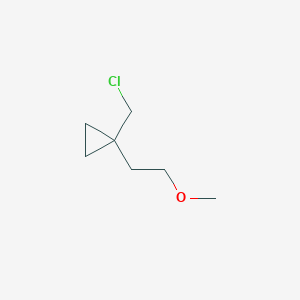
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane is a useful research compound. Its molecular formula is C7H13ClO and its molecular weight is 148.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Applications : 1,1-Dichloro-2-(chloromethyl)cyclopropane, a related compound, demonstrates versatility in chemical synthesis. It reacts with phenols, alcohols, or thiophenol to form either 2-(aryloxymethyl)-1,1-dichlorocyclopropanes or 1,1-bis(aryloxy)-2-methylenecyclopropanes, highlighting its utility in organic synthesis (Jończyk & Kmiotek-Skarżyńska, 1992).
Spectroscopic Studies : (Chloromethyl)cyclopropane has been studied for its vibrational spectra and conformations. It was found to exist as an equilibrium mixture of different conformers in various physical states, contributing valuable knowledge to the field of spectroscopy and molecular structure (Kalasinsky & Wurrey, 1980).
Derivative Synthesis : Novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid have been obtained by alkylation with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate, demonstrating the compound's potential in nucleoside analog synthesis (Cetina et al., 2004).
Photographic Applications : 2-Chloromethyl-1-(p-vinyl phenyl)cyclopropane has been used in the synthesis of negative photoresists. Its radical copolymerization with glycidyl methacrylate highlights its application in the development of photosensitive materials (Guliyev et al., 2021).
Organic Chemistry Research : 2-Chloromethyl-2-oxazolines have been studied for their reactivity, leading to the synthesis of tris(oxazolinyl)cyclopropanes and derivatives. This underscores the compound's significance in the field of organic chemistry, particularly in the synthesis of functionalized cyclopropanes (Capriati et al., 2002).
Propiedades
IUPAC Name |
1-(chloromethyl)-1-(2-methoxyethyl)cyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-9-5-4-7(6-8)2-3-7/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDUHVPOJNLROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377088.png)
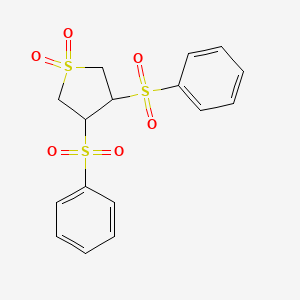
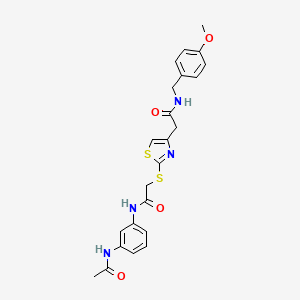
![2,5-Dioxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopentyl]-1,6,7,8-tetrahydroquinoline-3-carboxamide](/img/structure/B2377093.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2377094.png)

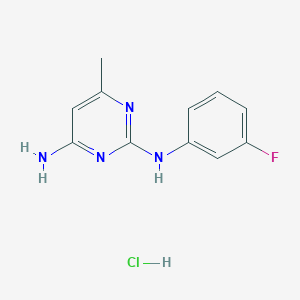
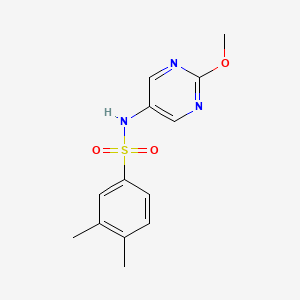
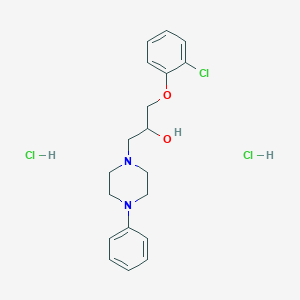
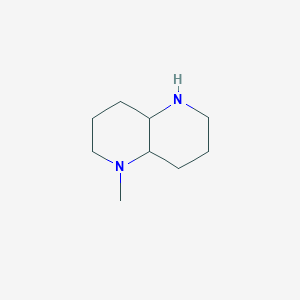
![4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2377102.png)
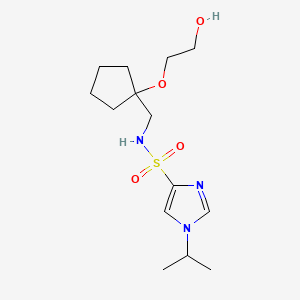
![4-[(Hydroxyimino)methyl]benzoic acid](/img/structure/B2377105.png)
